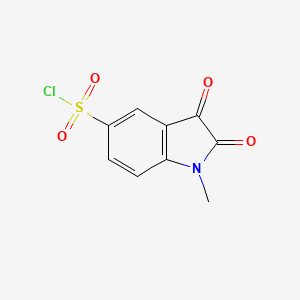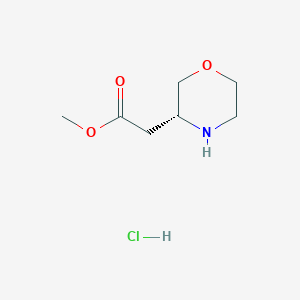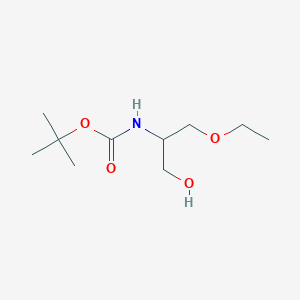
1-Ethyl-1H-pyrazol-4-amine hydrochloride, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-1H-pyrazol-4-amine hydrochloride, 95% (EPH-95) is a chemical compound belonging to the class of pyrazolidine derivatives. It is an important intermediate in the synthesis of many pharmaceuticals, agrochemicals and other organic compounds. EPH-95 has been widely studied due to its wide range of applications and potential therapeutic effects.
Applications De Recherche Scientifique
Synthesis of Pyrazole Derivatives
1-Ethyl-1H-pyrazol-4-amine hydrochloride plays a crucial role in the synthesis of various pyrazole derivatives. For instance, it is used in the synthesis of novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products through condensation with activated carbonyl groups. This process is significant for preparing new N-fused heterocycle products with good to excellent yields (Ghaedi et al., 2015).
Crystallographic and Biological Studies
Pyrazole derivatives synthesized from 1-Ethyl-1H-pyrazol-4-amine hydrochloride have been characterized through X-Ray crystal studies. These derivatives show potential biological activities, including antitumor, antifungal, and antibacterial properties, indicating their importance in pharmaceutical research (Titi et al., 2020).
Corrosion Inhibition
Some pyrazole derivatives, synthesized using compounds related to 1-Ethyl-1H-pyrazol-4-amine hydrochloride, have been evaluated as corrosion inhibitors for steel in acidic environments. These compounds effectively reduce corrosion rates, highlighting their potential application in material sciences and industrial processes (Herrag et al., 2007).
Anticancer Research
Pyrazole derivatives synthesized from 1-Ethyl-1H-pyrazol-4-amine hydrochloride have shown promise in inhibiting the growth of cancer cells, such as A549 lung cancer cells. These compounds exhibit dosage- and time-dependent inhibitory effects, suggesting their potential as anticancer agents (Zhang et al., 2008).
Mécanisme D'action
Target of Action
1-Ethyl-1H-pyrazol-4-amine hydrochloride, also known as 1-Ethyl-1H-pyrazol-4-amine hydrochloride, 95% or 1-Ethyl-1H-pyrazol-4-ylamine hydrochloride, is a pyrazole derivative . Pyrazole derivatives are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . The primary targets of this compound are Leishmania aethiopica and Plasmodium berghei .
Mode of Action
The compound interacts with its targets by inhibiting the growth of the parasites. A molecular docking study conducted on Lm-PTR1, a protein target in Leishmania, justified the potent antileishmanial activity of pyrazole derivatives . The compound fits well in the LmPTR1 pocket (active site), characterized by lower binding free energy .
Pharmacokinetics
It is known that the compound has high gi absorption and is bbb permeant . The compound has a log Kp (skin permeation) of -7.08 cm/s .
Result of Action
The result of the compound’s action is the inhibition of the growth of Leishmania aethiopica and Plasmodium berghei . For instance, one of the synthesized pyrazole derivatives displayed superior antipromastigote activity that was 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate, respectively .
Analyse Biochimique
Biochemical Properties
It is known that pyrazole derivatives can interact with various enzymes, proteins, and other biomolecules
Molecular Mechanism
It is possible that this compound could exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Propriétés
IUPAC Name |
1-ethylpyrazol-4-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3.ClH/c1-2-8-4-5(6)3-7-8;/h3-4H,2,6H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOVXVNPYUBGBDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[3-(Benzyloxy)-4-methoxyphenyl]-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6343679.png)


![exo-cis-(+/-)-1-(N-Acetylmethyl)-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic anhydride; 98%](/img/structure/B6343704.png)
![exo-cis-(+/-)-1-(N-Acetylmethyl)-7-oxabicyclo[2.2.1]hept-5-en-2,3-dicarboxylic anhydride; 98%](/img/structure/B6343712.png)





